molecular formula C11H23NO B075518 N,N-dibutylpropanamide CAS No. 1187-33-3

N,N-dibutylpropanamide

Cat. No.: B075518
CAS No.: 1187-33-3
M. Wt: 185.31 g/mol
InChI Key: XAROAZKXMDRYAF-UHFFFAOYSA-N
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Description

N,N-Dibutylpropanamide (C11H23NO) is a tertiary amide derived from propanoic acid, where two butyl groups are attached to the nitrogen atom. The elongated alkyl chains in this compound likely enhance lipophilicity compared to shorter-chain analogs, influencing solubility and industrial applications.

Properties

CAS No.

1187-33-3

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N,N-dibutylpropanamide

InChI

InChI=1S/C11H23NO/c1-4-7-9-12(10-8-5-2)11(13)6-3/h4-10H2,1-3H3

InChI Key

XAROAZKXMDRYAF-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)CC

Canonical SMILES

CCCCN(CCCC)C(=O)CC

Other CAS No.

1187-33-3

Pictograms

Corrosive; Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dibutylpropanamide can be synthesized through the reaction of propionic acid with dibutylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of propanamide, N,N-dibutyl- involves the use of large-scale reactors where propionic acid and dibutylamine are mixed in the presence of a catalyst. The reaction mixture is then subjected to distillation and purification processes to isolate the final product. The industrial production methods are designed to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-dibutylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanamide, N,N-dibutyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Molecular Formula Molecular Weight Substituents Key Features
N,N-Dibutylpropanamide C11H23NO 185.31 g/mol Two n-butyl groups on N High lipophilicity, potential solvent
N,N-Dimethylpropanamide C5H11NO 101.15 g/mol Two methyl groups on N Polar aprotic solvent
N,N-Diethylpropanamide C7H15NO 129.20 g/mol Two ethyl groups on N Intermediate polarity, industrial uses
N,N-Dipropylpropanamide C9H19NO 157.25 g/mol Two propyl groups on N Moderate lipophilicity

Key Observations :

  • Lipophilicity: Increasing alkyl chain length (methyl → butyl) correlates with higher hydrophobicity, making this compound suitable for non-polar applications .
  • Synthetic Utility : Shorter-chain analogs like N,N-dimethylpropanamide are well-documented as solvents or intermediates in organic synthesis , whereas longer-chain derivatives may serve as plasticizers or surfactants.

Comparison with Other Amides :

  • N,N-Dimethylpropanamide: Synthesized from propanoyl chloride and dimethylamine under similar conditions .
  • α-Thioamide Derivatives : Require additional steps, such as thiol substitution (e.g., 2-(4-methoxybenzenethio)propanamide uses Na-mediated reactions) .

Physicochemical Properties

While explicit data for this compound is unavailable, trends can be extrapolated:

  • Boiling Point: Higher than N,N-dimethylpropanamide (BP ~205°C for C5H11NO) due to increased molecular weight .
  • Solubility : Likely insoluble in water but miscible with organic solvents (e.g., dichloromethane, ethyl acetate), similar to N,N-dibutyl-2-methyl-3-phenylpropanamide .

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